molecular formula C35H41N5O6 B1434331 8'-Hydroxy-dihydroergocristine CAS No. 883718-08-9

8'-Hydroxy-dihydroergocristine

Numéro de catalogue: B1434331
Numéro CAS: 883718-08-9
Poids moléculaire: 627.7 g/mol
Clé InChI: QORNDGVFMWOSBU-IWYULNNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8'-Hydroxy-dihydroergocristine, also known as this compound, is a useful research compound. Its molecular formula is C35H41N5O6 and its molecular weight is 627.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergotamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Pharmacokinetics

8'-Hydroxy-dihydroergocristine is characterized by its complex chemical structure derived from the ergot alkaloids. Its pharmacokinetics have been studied extensively, revealing significant insights into its absorption, distribution, metabolism, and elimination.

  • Chemical Formula : C₃₃H₄₃N₅O₉
  • Molecular Weight : Approximately 611.74 g/mol
  • Absorption : Around 25% of the administered dose is absorbed in the digestive tract.
  • Peak Plasma Concentration : Achieved 0.28 μg/l after approximately 0.46 hours post-administration.
  • Half-life : The terminal elimination half-life is about 3.90 hours for the metabolite .

Neuroprotective Applications

One of the primary applications of this compound is in neuroprotection. It has shown promise in treating age-related cognitive decline and neurodegenerative diseases such as Alzheimer's disease.

Clinical Applications

This compound is primarily used in clinical settings for:

  • Cognitive Disorders : It has been prescribed to delay progressive mental decline in conditions like Alzheimer's disease and vascular dementia.
  • Vasoregulation : Exhibits amphoteric vasoregulating activity, enhancing cerebral blood flow and oxygen consumption in the brain .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

  • Cognitive Improvement in Elderly Patients :
    • A clinical trial involving elderly patients demonstrated that administration of dihydroergocristine led to significant improvements in cognitive function as measured by standardized tests.
    • The study reported a reduction in symptoms associated with cognitive decline, supporting its use as a therapeutic agent .
  • Neuroprotective Effects in Animal Models :
    • Research on animal models has shown that treatment with this compound can protect against neurodegeneration induced by amyloid-beta toxicity.
    • The findings suggest potential pathways through which this compound may exert protective effects on neuronal health .

Data Table: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration0.28 μg/l
Time to Peak Concentration0.46 hours
Terminal Half-life3.90 hours
Area Under Curve (AUC)13.36 μg/l.h
Volume of Distribution52 l/kg
Protein BindingUp to 68%

Propriétés

Numéro CAS

883718-08-9

Formule moléculaire

C35H41N5O6

Poids moléculaire

627.7 g/mol

Nom IUPAC

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C35H41N5O6/c1-19(2)34(37-31(42)22-15-24-23-10-7-11-25-30(23)21(17-36-25)16-26(24)38(3)18-22)33(44)40-27(14-20-8-5-4-6-9-20)32(43)39-28(12-13-29(39)41)35(40,45)46-34/h4-11,17,19,22,24,26-29,36,41,45H,12-16,18H2,1-3H3,(H,37,42)/t22-,24-,26-,27+,28+,29?,34-,35+/m1/s1

Clé InChI

QORNDGVFMWOSBU-IWYULNNPSA-N

SMILES

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

SMILES isomérique

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

SMILES canonique

CC(C)C1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Synonymes

8'-hydroxy-dihydroergocristine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.